Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with an amine, followed by cyclization and esterification .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydropyridine ring into a more oxidized form.
Reduction: Reduction reactions can modify the functional groups attached to the ring.
Substitution: Substitution reactions can introduce different substituents onto the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can introduce new functional groups onto the ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise in biological assays, particularly in enzyme inhibition studies.
Medicine: Research has explored its potential as a precursor for drug development, especially in the treatment of neurological disorders.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate
- Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate
Comparison: Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Biological Activity
Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
- Molecular Formula : C₈H₁₃N₁O₃
- SMILES Notation : COC1=NCCCC1C(=O)OC
- InChIKey : PNVGZDWBMOMHPN-UHFFFAOYSA-N
The compound features a tetrahydropyridine core which is a common scaffold in medicinal chemistry, often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
- Antiparasitic Activity : The compound's structural similarity to other tetrahydropyridine derivatives suggests potential antiparasitic properties. Research indicates that modifications to the tetrahydropyridine scaffold can enhance activity against parasites while balancing metabolic stability .
- Neuroprotective Effects : Compounds with similar structures have been implicated in neuroprotective mechanisms. For instance, derivatives of tetrahydropyridine are often studied for their role in neurodegenerative diseases like Parkinson's disease .
- Muscarinic Receptor Interaction : Some studies have shown that related compounds exhibit selective antagonistic activity at muscarinic acetylcholine receptors (mAChRs), particularly the M5 subtype. This suggests that this compound may also interact with these receptors, potentially influencing cognitive functions and drug abuse treatments .
Table 1: Summary of Biological Activities
Synthesis and Structural Modifications
Research indicates that structural modifications to the tetrahydropyridine core can significantly affect biological activity. For example:
Properties
CAS No. |
1934755-46-0 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 6-methoxy-2,3,4,5-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h6H,3-5H2,1-2H3 |
InChI Key |
PNVGZDWBMOMHPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NCCCC1C(=O)OC |
Origin of Product |
United States |
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